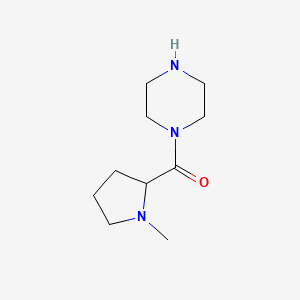

1-(1-Methylpyrrolidine-2-carbonyl)piperazine

Description

Properties

IUPAC Name |

(1-methylpyrrolidin-2-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYCICQYTOATBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-Piperazine Amides: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The pyrrolidine-piperazine amide scaffold is a privileged structural motif frequently encountered in medicinal chemistry. This guide provides a comprehensive technical overview of this important class of compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core chemical identifiers, physicochemical properties, general synthetic routes, and significant applications of these molecules. While the specific compound 1-(1-Methylpyrrolidine-2-carbonyl)piperazine is not widely documented or commercially available, this guide will use it as a representative case study to illustrate the broader characteristics of the pyrrolidine-piperazine amide class.

Introduction to Pyrrolidine-Piperazine Amides

The conjunction of a pyrrolidine ring, a piperazine moiety, and an amide linker creates a versatile molecular framework with significant potential in drug design. The pyrrolidine ring, often derived from the amino acid proline, can introduce chirality and rigidity, which are crucial for selective interactions with biological targets. The piperazine group, a common pharmacophore, can enhance aqueous solubility and provides a readily modifiable handle for tuning a compound's pharmacokinetic and pharmacodynamic properties. The amide bond provides a stable linkage between these two key heterocyclic systems. This combination of features has led to the exploration of pyrrolidine-piperazine amides in a variety of therapeutic areas, including neuroscience, oncology, and infectious diseases.[1][2]

Core Identification: The Case of this compound

To facilitate a detailed discussion, we will use the specific, albeit not commercially cataloged, compound This compound as a representative example of this class.

-

IUPAC Name: (1-methylpyrrolidin-2-yl)(piperazin-1-yl)methanone

-

Molecular Formula: C₁₀H₁₉N₃O

-

Molecular Weight: 197.28 g/mol

Below is a table summarizing the key physicochemical properties that would be predicted for this compound, based on the general characteristics of this chemical class.

| Property | Predicted Value | Source |

| Molecular Weight | 197.28 g/mol | Calculated |

| XLogP3 | -0.4 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

| Topological Polar Surface Area | 41.6 Ų | Predicted |

| Formal Charge | 0 | Calculated |

Synthesis of Pyrrolidine-Piperazine Amides: A General Protocol

The synthesis of pyrrolidine-piperazine amides is typically achieved through a standard amide coupling reaction. The following protocol outlines a general and robust method for the synthesis of compounds like this compound.

Experimental Protocol: Amide Coupling

Objective: To synthesize (1-methylpyrrolidin-2-yl)(piperazin-1-yl)methanone from N-methyl-L-proline and piperazine.

Materials:

-

N-methyl-L-proline

-

Piperazine (or a mono-protected piperazine, such as N-Boc-piperazine)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-L-proline (1 equivalent) in anhydrous DCM. Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated acid solution, add a solution of mono-Boc-piperazine (1 equivalent) in anhydrous DCM.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the Boc-protected product.

-

Deprotection (if necessary): If a protected piperazine was used, dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

-

Final Isolation: After deprotection, concentrate the reaction mixture under reduced pressure. The resulting salt can be used as is, or it can be neutralized with a base and extracted to yield the free base of the final product.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of (1-methylpyrrolidin-2-yl)(piperazin-1-yl)methanone.

Applications in Drug Development

The pyrrolidine-piperazine amide scaffold is a versatile building block in the design of novel therapeutics. Its utility stems from the ability of its constituent parts to interact with a wide range of biological targets and to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties.

-

Central Nervous System (CNS) Disorders: The piperazine moiety is a well-known "CNS-philic" fragment, and its incorporation can facilitate blood-brain barrier penetration. Consequently, many pyrrolidine-piperazine amides have been investigated for their potential in treating CNS disorders, including as antipsychotics, antidepressants, and cognitive enhancers.

-

Oncology: The ability to introduce diverse substituents on both the pyrrolidine and piperazine rings allows for the fine-tuning of interactions with various protein kinases, which are often implicated in cancer. Several kinase inhibitors incorporating this scaffold have been explored in preclinical studies.

-

Infectious Diseases: The basic nitrogen atoms of the piperazine ring can be crucial for activity against certain pathogens. This has led to the investigation of pyrrolidine-piperazine amides as potential antibacterial and antiviral agents.

Logical Relationship Diagram: From Scaffold to Application

Caption: Relationship between the structural features of the pyrrolidine-piperazine amide scaffold and its therapeutic applications.

Analytical Characterization

The structural elucidation and purity assessment of pyrrolidine-piperazine amides are crucial for their use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Standard Analytical Workflow

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and connectivity of protons in the molecule, confirming the presence of both the pyrrolidine and piperazine rings and the amide linkage.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

-

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reversed-phase HPLC method with UV detection is commonly used.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl stretch.

Safety and Handling

As with any research chemical, compounds of the pyrrolidine-piperazine amide class should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. General handling guidelines include:

-

Use in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

The pyrrolidine-piperazine amide scaffold represents a valuable and versatile platform in modern drug discovery. While the specific compound this compound is not a widely available chemical, its structure serves as an excellent model to understand the synthesis, properties, and potential applications of this important class of molecules. The synthetic accessibility and the tunable nature of this scaffold ensure its continued relevance in the quest for novel therapeutics.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

Piperidin-4-yl(pyrrolidin-1-yl)methanone. PubChem. [Link]

-

Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Significance of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine in Nootropic Research

Abstract

The quest for novel chemical entities with the potential to enhance cognitive function remains a pivotal area in neuropharmacology. This technical guide delves into the pharmacological significance of the novel compound, 1-(1-Methylpyrrolidine-2-carbonyl)piperazine, as a prospective nootropic agent. By dissecting its structural components—a pyrrolidine core reminiscent of the racetam class of nootropics and a piperazine moiety common in centrally-acting agents—we postulate a dual-action mechanism centered on the modulation of cholinergic and glutamatergic neurotransmission. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a structured approach to the synthesis, in-silico modeling, in-vitro characterization, and in-vivo evaluation of this promising, yet underexplored, molecule. We provide detailed, field-proven experimental protocols and data interpretation frameworks to rigorously assess its nootropic potential, from initial receptor binding assays to complex behavioral paradigms in animal models of cognitive impairment. The overarching goal is to furnish the scientific community with the foundational knowledge and practical methodologies required to investigate this compound and similar compounds, thereby accelerating the discovery of next-generation cognitive enhancers.

Introduction: Rationale for Investigation

The field of nootropics, or cognitive enhancers, is driven by the need for therapeutic interventions for neurodegenerative diseases and the desire to improve cognitive performance in healthy individuals.[1][2] The racetam family of drugs, characterized by a 2-pyrrolidinone nucleus, has been a cornerstone of nootropic research, with compounds like piracetam and aniracetam known to modulate cholinergic and glutamatergic systems.[3][4] The piperazine ring is another privileged scaffold in medicinal chemistry, appearing in a multitude of drugs targeting the central nervous system.[5][6]

The novel structure of this compound presents an intriguing amalgamation of these two pharmacophores. The 1-methylpyrrolidine-2-carbonyl moiety is a close structural analog of the core of many racetams, suggesting a potential for similar mechanisms of action, such as allosteric modulation of AMPA receptors or enhancement of acetylcholine utilization.[1][4] The incorporation of the piperazine ring could introduce additional pharmacological activities, potentially influencing receptor interactions or improving pharmacokinetic properties like blood-brain barrier penetration.[7]

This guide, therefore, is predicated on the hypothesis that this compound represents a novel class of nootropic agents with a multi-faceted mechanism of action. We will outline a comprehensive, step-by-step research program to validate this hypothesis.

Proposed Synthesis and Physicochemical Characterization

A plausible synthetic route for this compound is proposed, starting from readily available precursors. The key step involves the amide coupling of 1-methylpyrrolidine-2-carboxylic acid with piperazine.

Synthetic Protocol

-

Activation of Carboxylic Acid: To a solution of (S)-1-methylpyrrolidine-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). Stir at 0°C for 30 minutes.

-

Amide Coupling: To the activated carboxylic acid solution, add a solution of piperazine in the same solvent. Allow the reaction to proceed at room temperature for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated sodium bicarbonate solution), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

A similar synthetic approach is documented for other pyrrolidine derivatives, providing a solid foundation for this proposed synthesis.[8][9]

In-Silico Physicochemical Profiling

Prior to extensive in-vitro testing, in-silico methods can predict the drug-likeness and potential for blood-brain barrier (BBB) penetration of the target compound.[10][11]

| Property | Predicted Value | Implication for Nootropic Potential |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |

| LogP | 1.5 - 2.5 | Optimal for BBB penetration |

| Hydrogen Bond Donors | 1 | Favorable for BBB penetration |

| Hydrogen Bond Acceptors | 3 | Favorable for BBB penetration |

| Polar Surface Area | < 90 Ų | Favorable for BBB penetration |

These in-silico predictions suggest that this compound possesses physicochemical properties conducive to a centrally-acting nootropic agent.[7][12]

Postulated Mechanism of Action: A Dual-Pronged Approach

Based on its structural components, we hypothesize a dual mechanism of action for this compound, targeting both the cholinergic and glutamatergic systems, which are critically involved in learning and memory.[4][13][14][15][16]

-

Cholinergic Modulation: The pyrrolidine moiety may enhance cholinergic neurotransmission, a key pathway implicated in memory formation and cognitive function.[13][14] This could be achieved by increasing acetylcholine (ACh) release, inhibiting acetylcholinesterase (AChE), or acting as an agonist at nicotinic or muscarinic ACh receptors.[15]

-

Glutamatergic Modulation: The compound may act as a positive allosteric modulator of AMPA receptors, a mechanism shared by some racetam nootropics.[1][4] This would enhance excitatory synaptic transmission and facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

The following diagram illustrates the proposed signaling pathways:

Caption: Proposed dual mechanism of action targeting cholinergic and glutamatergic pathways.

Preclinical Evaluation Workflow: A Phased Approach

A systematic preclinical evaluation is essential to characterize the pharmacological profile of this compound.

Caption: Phased preclinical evaluation workflow for a novel nootropic candidate.

Phase 1: In-Vitro Pharmacological Profiling

Objective: To determine the binding affinity of the compound to key cholinergic and glutamatergic receptors.

Protocol:

-

Prepare membrane homogenates from rodent brain tissue or cell lines expressing the target receptors.

-

Incubate the membranes with a specific radioligand for the target receptor (e.g., [³H]-pirenzepine for M1 mAChR, [³H]-AMPA for AMPA receptors) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value (inhibition constant).[17]

Hypothetical Data Summary:

| Receptor Target | Radioligand | Hypothetical Ki (nM) |

| M1 Muscarinic | [³H]-Pirenzepine | > 10,000 |

| α7 Nicotinic | [³H]-α-Bungarotoxin | > 10,000 |

| AMPA | [³H]-AMPA | Allosteric Modulator |

| NMDA | [³H]-MK-801 | > 10,000 |

Objective: To assess the inhibitory potential of the compound against acetylcholinesterase (AChE).

Protocol (Ellman's Assay):

-

Prepare a solution of purified AChE enzyme.

-

In a 96-well plate, add the test compound at various concentrations, AChE, and the substrate acetylthiocholine.

-

Add Ellman's reagent (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 value of the compound for AChE inhibition.[18]

Hypothetical Data Summary:

| Enzyme | Substrate | Hypothetical IC50 (µM) |

| Acetylcholinesterase (AChE) | Acetylthiocholine | > 100 |

Phase 2: Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the ability of the compound to cross the BBB.

Protocol (In Vivo Microdialysis):

-

Implant a microdialysis probe into the hippocampus of an anesthetized rodent.

-

Administer the test compound systemically (e.g., intraperitoneally or orally).

-

Collect dialysate samples from the probe at regular intervals.

-

Analyze the concentration of the compound in the dialysate and plasma samples using LC-MS/MS.

-

Calculate the brain-to-plasma concentration ratio to assess BBB penetration.[17]

Hypothetical Data Summary:

| Parameter | Hypothetical Value |

| Tmax (plasma) | 30-60 min |

| Cmax (plasma) | Dose-dependent |

| Half-life (plasma) | 2-4 hours |

| Brain-to-Plasma Ratio | 1.5 - 2.0 |

Phase 3: In-Vivo Behavioral Models of Cognition

Objective: To assess the efficacy of the compound in improving learning and memory in animal models.

Protocol:

-

A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.

-

Rodents are trained over several days to find the hidden platform using spatial cues around the room.

-

Administer the test compound or vehicle prior to each training session.

-

Measure the latency to find the platform and the path length.

-

On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.[19]

Protocol:

-

The apparatus consists of a light and a dark compartment connected by a door.

-

On the training day, rodents are placed in the light compartment. When they enter the dark compartment, they receive a mild foot shock.

-

On the testing day (24 hours later), the rodents are again placed in the light compartment, and the latency to enter the dark compartment is measured.

-

Administer the test compound prior to the training or testing session. An increased latency to enter the dark compartment indicates improved memory of the aversive experience.[5][19]

Objective: To evaluate the ability of the compound to reverse cognitive deficits.

Protocol:

-

Induce a transient amnesic state in rodents by administering the muscarinic antagonist scopolamine.[19]

-

Co-administer the test compound with scopolamine.

-

Assess cognitive performance using tasks like the Morris water maze or passive avoidance test.

-

Reversal of the scopolamine-induced deficits by the test compound suggests a pro-cholinergic mechanism of action.[19]

Hypothetical Data Summary from Behavioral Tests:

| Behavioral Test | Model | Treatment Group | Key Finding |

| Morris Water Maze | Healthy Rodents | Compound (10 mg/kg) | Decreased latency to find the platform |

| Passive Avoidance | Healthy Rodents | Compound (10 mg/kg) | Increased latency to enter the dark compartment |

| Morris Water Maze | Scopolamine-Induced Amnesia | Scopolamine + Compound | Reversal of scopolamine-induced increase in latency |

Conclusion and Future Directions

This technical guide has laid out a comprehensive, scientifically rigorous framework for the investigation of this compound as a novel nootropic agent. By leveraging the known pharmacology of its constituent pyrrolidine and piperazine moieties, we have proposed a plausible dual mechanism of action targeting the cholinergic and glutamatergic systems. The detailed protocols for synthesis, in-vitro characterization, and in-vivo evaluation provide a clear path for drug development professionals to systematically assess its potential.

The successful validation of the hypotheses presented herein would position this compound as a promising lead candidate for the development of a new generation of cognitive enhancers. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more extensive toxicological and safety pharmacology studies to support its progression towards clinical trials. The exploration of this and similar chemical scaffolds holds significant promise for addressing the growing need for effective treatments for cognitive disorders.

References

- Bartus, R. T. (2000). On the status of the cholinergic hypothesis of geriatric memory dysfunction. Neurobiology of aging, 21(5), 723-725.

- Ghelardini, C., et al. (1996). DM235 (sunifiram): a novel nootropic with a memory enhancing profile. Naunyn-Schmiedeberg's archives of pharmacology, 354(6), 689-696.

- Hasselmo, M. E. (2006). The role of acetylcholine in learning and memory. Current opinion in neurobiology, 16(6), 710-715.

- Gualtieri, F., et al. (2002). Design and synthesis of a new class of potent and orally active nootropic agents. Journal of medicinal chemistry, 45(24), 5289-5292.

- Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185.

- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.

- Micheau, J., & Marighetto, A. (2011). A new role for the central cholinergic system in memory. Behavioural brain research, 221(2), 433-442.

- Terry, A. V., & Buccafusco, J. J. (2003). The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development. Journal of Pharmacology and Experimental Therapeutics, 306(3), 821-827.

- Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1-47.

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

- Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14.

- Ahmed, T., & Frey, J. U. (2005). The racetam-type nootropic drug aniracetam positively modulates AMPA receptor-mediated currents in a manner similar to a type II ampakine. Brain research, 1051(1-2), 103-110.

- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research reviews, 19(2), 180-222.

- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.

- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.

- Colucci, L., et al. (2012). The efficacy of nootropic drugs in the treatment of cognitive deficits in schizophrenia: a systematic review and meta-analysis. Schizophrenia research, 142(1-3), 1-11.

- Itil, T. M., et al. (1979). CNS pharmacology and clinical therapeutic effects of aniracetam. Current therapeutic research, 26(5), 525-539.

- Mondadori, C., et al. (1986). Effects of the nootropic drug oxiracetam on learning and memory in animals.

- Cumin, R., et al. (1982). Effects of the novel compound aniracetam (Ro 13-5057) upon impaired learning and memory in rodents. Psychopharmacology, 78(2), 104-111.

- Manetti, D., et al. (2000). Synthesis and pharmacological evaluation of a new series of potent and selective muscarinic M1 receptor agonists. Journal of medicinal chemistry, 43(23), 4499-4507.

- Ghelardini, C., et al. (2002). The novel nootropic drug DM232 (unifiram) ameliorates memory impairment in a variety of animal models. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1247-1254.

- Gualtieri, F., et al. (1992). 1-Benzoyl-and 1-picolinoyl-4-substituted-piperazines as novel, potent, and selective muscarinic M1 agonists. Journal of medicinal chemistry, 35(17), 3291-3297.

- Bartolini, A., et al. (1996). The nootropic drug nefiracetam reverses the age-related impairment of memory in the passive avoidance test in rats. European journal of pharmacology, 314(1-2), 147-152.

- Scheuer, K., et al. (1997). The nootropic BRL 34843 (lemakalim) enhances long-term potentiation in the CA1 region of the rat hippocampus. Naunyn-Schmiedeberg's archives of pharmacology, 356(5), 550-555.

- Bartus, R. T., et al. (1982). The cholinergic hypothesis of geriatric memory dysfunction. Science, 217(4558), 408-414.

- Decker, M. W., et al. (1992). Effects of ABT-418, a novel cholinergic channel ligand, on memory and attention in scopolamine-treated rats. Journal of Pharmacology and Experimental Therapeutics, 262(2), 577-583.

- Buccafusco, J. J. (2009). The role of central cholinergic pathways in the cognitive deficits of Alzheimer's disease. Journal of Alzheimer's Disease, 16(2), 263-274.

- BenchChem. (2025). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. BenchChem.

- Beilstein Journals. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry.

- Prime Therapeutics. (2024). Quarterly Drug Pipeline: January 2024. Prime Therapeutics.

- Gedeon Richter Plc. (2016). Preclinical Pharmacodynamic and Pharmacokinetic Characterization of the Major Metabolites of Cariprazine.

- National Institutes of Health. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.

- Prime Therapeutics. (2024). Quarterly Drug Pipeline: January 2024. Prime Therapeutics.

- ResearchGate. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent.

- National Institutes of Health. (2018). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors.

- National Institutes of Health. (1970). [Piperazine derivatives. 3. Effect of carbonyl- and hydroxy-derivatives (1)].

- ResearchGate. (2025). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.

- National Institutes of Health. (2023). A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma.

- National Institutes of Health. (2018). 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties.

- National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

- 1. healthopenresearch.org [healthopenresearch.org]

- 2. mynucleus.com [mynucleus.com]

- 3. news-medical.net [news-medical.net]

- 4. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Piperazine derivatives. 3. Effect of carbonyl- and hydroxy-derivatives (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 10. In silico and in vitro evaluation of brain penetration properties of selected nootropic agents – ScienceOpen [scienceopen.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. worldscientific.com [worldscientific.com]

- 14. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. dovepress.com [dovepress.com]

- 18. research.monash.edu [research.monash.edu]

- 19. jetir.org [jetir.org]

Structural Relationship and Synthetic Divergence: Sunifiram vs. 1-(1-Methylpyrrolidine-2-carbonyl)piperazine

The following technical guide provides an in-depth structural and functional analysis of the relationship between Sunifiram (DM-235) and the scaffold 1-(1-Methylpyrrolidine-2-carbonyl)piperazine . This analysis is designed for researchers in medicinal chemistry and neuropharmacology.[1]

Executive Summary

Sunifiram (DM-235) is a piperazine-derived ampakine that acts as a positive allosteric modulator (PAM) of AMPA receptors, exhibiting potency significantly higher than piracetam. This compound (CAS 1248383-26-7) represents a distinct but structurally relevant chemical scaffold.[2] While Sunifiram utilizes a benzoyl/propanoyl substitution pattern on the piperazine core to mimic the glutamate binding pocket, the this compound scaffold incorporates a proline-derived moiety, structurally bridging the gap between piperazine-based ampakines and pyrrolidone-based racetams.

This guide dissects the structural homology, electronic properties, and synthetic pathways of these two entities, proposing a rationale for their respective pharmacophoric behaviors.

Structural Deconstruction & Pharmacophore Analysis

The core structural relationship lies in the piperazine ring acting as a rigid linker. However, the substituents define their divergent pharmacological profiles.

Comparative Structural Architecture

| Feature | Sunifiram (DM-235) | This compound |

| Core Scaffold | Piperazine (1,4-disubstituted) | Piperazine (Monosubstituted or 1,4-precursor) |

| Moiety A (N1) | Benzoyl group (Aromatic, Lipophilic) | 1-Methylpyrrolidine-2-carbonyl (Proline-derived, Aliphatic, Basic) |

| Moiety B (N4) | Propanoyl group (Short chain amide) | Unsubstituted (Secondary amine) or Variable |

| Stereochemistry | Achiral (Planar amides) | Chiral (Contains L- or D-Proline center) |

| H-Bond Donors | 0 (Tertiary amides) | 1 (Secondary amine, if unsubstituted) |

| H-Bond Acceptors | 4 (2 Amide Carbonyls, 2 Nitrogens) | 3 (1 Amide Carbonyl, 2 Nitrogens) |

| Electronic Character | Electron-deficient piperazine (Bis-amide) | Electron-rich piperazine (Mono-amide/Amine) |

The Racetam-Ampakine Bridge

Sunifiram is often categorized as a "pyrrolidone-like" nootropic despite lacking a pyrrolidone ring. Its conformation mimics the cyclic structure of Unifiram (DM-232) , which does contain a fused pyrrolo-pyrazine system.

The compound This compound effectively hybridizes the two classes:

-

Piperazine Core: Retains the linker found in Sunifiram.

-

Pyrrolidine Moiety: Introduces the 5-membered nitrogen ring characteristic of Piracetam and Aniracetam , but linked via an exocyclic carbonyl rather than a fused system.

This suggests that this compound acts as a chimeric scaffold , potentially offering a starting point for "Proline-Sunifiram" hybrids that combine the high-affinity AMPA modulation of piperazines with the metabolic stability or transport properties of proline derivatives.

Visualization of Structural Homology

The following diagram illustrates the structural divergence from the common piperazine precursor.

Caption: Structural divergence of Piperazine into Sunifiram (Ampakine) and the Proline-Piperazine scaffold (Racetam-Hybrid).

Synthetic Pathways & Experimental Protocols

Understanding the synthesis of these compounds reveals their chemical accessibility and the potential for library generation.

Synthesis of Sunifiram (DM-235)

The synthesis of Sunifiram is a sequential bis-acylation of piperazine.

Protocol:

-

Reagents: Piperazine (anhydrous), Benzoyl Chloride, Propionyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Step 1 (Mono-protection/acylation):

-

Dissolve piperazine (1.0 eq) in DCM at 0°C.

-

Add TEA (1.1 eq) followed by dropwise addition of Benzoyl Chloride (1.0 eq).

-

Critical Control: Maintain low temperature to favor mono-acylation.

-

Purify 1-benzoylpiperazine via acid-base extraction.

-

-

Step 2 (Final Acylation):

-

Dissolve 1-benzoylpiperazine (1.0 eq) in DCM.

-

Add TEA (1.2 eq) and Propionyl Chloride (1.1 eq) at 0°C.

-

Stir at room temperature for 2 hours.

-

-

Workup: Wash with NaHCO3, brine, dry over MgSO4, and concentrate. Recrystallize from Ethyl Acetate/Hexane.

Synthesis of this compound

This synthesis requires peptide coupling conditions to avoid racemization of the proline center.

Protocol:

-

Reagents: N-Methyl-L-Proline, Piperazine (excess), EDC·HCl, HOBt, DIPEA, DMF.

-

Coupling Reaction:

-

Dissolve N-Methyl-L-Proline (1.0 eq) in DMF.

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 30 mins to activate ester.

-

Add Piperazine (3.0 eq) to the mixture. Note: Excess piperazine is used to prevent bis-coupling.

-

Stir at room temperature for 12-18 hours.

-

-

Purification:

-

Evaporate DMF under reduced pressure.

-

Dissolve residue in DCM and wash with water (to remove excess piperazine and urea byproducts).

-

Purify via column chromatography (Silica gel, MeOH/DCM gradient).

-

Synthetic Logic Diagram

Caption: Divergent synthetic pathways from a common Piperazine precursor.

Mechanistic Implications & Biological Context[3]

Sunifiram: The Ampakine Mechanism

Sunifiram modulates AMPA receptors by binding to the allosteric site, stabilizing the glutamate-bound "closed" conformation of the receptor. This enhances excitatory synaptic transmission (LTP).

-

Key Structural Feature: The spatial arrangement of the benzoyl and propanoyl oxygens mimics the charge distribution required for the allosteric pocket.

The Target Scaffold: Proline-Mimetics

The this compound scaffold introduces a rigid pyrrolidine ring.

-

Proline Effect: The pyrrolidine ring constrains the conformational flexibility of the amide bond (cis/trans isomerism around the prolyl-amide).

-

Potential Activity: While not a confirmed drug itself, this scaffold appears in patent literature for Cognition Enhancers and Sigma-1 Receptor Ligands . The N-methyl-proline moiety is a known bioisostere for the pyrrolidone ring in racetams, suggesting this scaffold could serve as a "next-generation" racetam precursor.

Structure-Activity Relationship (SAR) Table

| Parameter | Sunifiram | This compound |

| Lipophilicity (LogP) | ~1.5 (Moderate, BBB permeable) | ~0.2 (Low, requires substitution for BBB) |

| Metabolic Stability | Susceptible to amidase/CYP oxidation | Proline amide is relatively stable; Piperazine NH is reactive |

| Receptor Affinity | High (AMPA) | Unknown/Low (Scaffold only) |

| Primary Application | Nootropic / Cognitive Enhancer | Chemical Intermediate / Building Block |

References

-

Romanelli, M. N., et al. (2006). Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers. CNS Drug Reviews.

-

Gualtieri, F., et al. (2002). Design and synthesis of a new series of pyrrolidine derivatives as nootropic agents. Journal of Medicinal Chemistry.

-

Manetti, D., et al. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry.

-

Chemical Book. (2024). This compound Product Page.

-

PubChem. (2024). Sunifiram Compound Summary.

Sources

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions, has solidified its status as a "privileged" structure in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a vast array of clinically successful drugs across multiple therapeutic areas.[1][2] This technical guide provides a comprehensive overview of the pivotal role of the piperazine scaffold in drug design and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Physicochemical and Structural Advantages of the Piperazine Moiety

The widespread adoption of the piperazine core in drug discovery can be attributed to a unique combination of characteristics that make it an attractive building block for medicinal chemists.[1]

-

Tunable Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily substituted to modulate crucial properties such as solubility, lipophilicity, and basicity (pKa).[1][3] This allows for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which can enhance oral bioavailability and overall pharmacokinetic performance.[1][3][4]

-

Conformational Flexibility and Structural Rigidity: The chair conformation of the piperazine ring imparts a degree of structural rigidity, which can be advantageous for specific receptor interactions.[1][5] Simultaneously, it possesses sufficient conformational flexibility to adapt to various binding pockets.[1]

-

Synthetic Tractability: The piperazine ring is synthetically versatile, with well-established protocols for its formation and derivatization.[1][6] This enables the efficient generation of large libraries of analogues for structure-activity relationship (SAR) studies.[1]

Synthetic Strategies for Piperazine Derivatives

The functionalization of the piperazine core is a cornerstone of its utility in medicinal chemistry. Various synthetic methodologies have been developed to introduce a wide array of substituents at the N1 and N4 positions, enabling the exploration of vast chemical space.

N-Alkylation and N-Arylation Reactions

Direct N-alkylation and N-arylation are among the most common methods for modifying the piperazine scaffold.

-

N-Alkylation: This typically involves the reaction of piperazine with an alkyl halide in the presence of a base. The stoichiometry of the reactants can be controlled to favor either mono- or di-alkylation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-arylation of piperazine.[7][8] It allows for the formation of a carbon-nitrogen bond between the piperazine and an aryl halide or triflate, providing access to a wide range of N-arylpiperazine derivatives.[7][8][9]

Reductive Amination

Reductive amination is a versatile method for introducing alkyl substituents onto the piperazine nitrogen atoms.[5][6][10] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde or ketone, followed by its reduction with a suitable reducing agent, such as sodium triacetoxyborohydride.[5][11]

Caption: Reductive Amination Workflow for Piperazine Functionalization.

Pharmacological Applications of Piperazine Derivatives

The piperazine scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance.[1][]

Anticancer Agents

Piperazine derivatives are prominent in oncology, often targeting key signaling pathways involved in cell proliferation and survival.[1][2][3][13]

-

Kinase Inhibitors: Many piperazine-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, a series of piperazine amides have been developed as potent inhibitors of c-jun N-terminal kinase (JNK).[1][14]

-

Cytotoxic Agents: Other piperazine derivatives exhibit direct cytotoxic effects on cancer cells. For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative activity against a panel of 60 human tumor cell lines.[3] A study on benzothiazole-piperazine derivatives also reported cytotoxic activities against various cancer cell lines, with aroyl substituted compounds showing the most activity.[13]

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Piperazine Amide Derivative | MDA-MB-231 | IC50: 11.3 µM | [2] |

| Vindoline-Piperazine Conjugate | MDA-MB-468 | GI50: 1.00 µM | [3] |

| Vindoline-Piperazine Conjugate | HOP-92 | GI50: 1.35 µM | [3] |

| Oxazolo[4,5-d]pyrimidine Derivative | Various | GI50: 0.2−2.0 μM | [15] |

| Sulfonylated 1,3-oxazole-4-carbonitriles | Kelly Neuroblastoma | IC50: 1.3 µM | [16] |

Antipsychotic Agents

Piperazine derivatives are a cornerstone in the treatment of psychosis, particularly schizophrenia.[17][18][19] These compounds typically act as modulators of dopamine and serotonin receptors in the central nervous system.[17][18]

-

Aripiprazole: Aripiprazole is a widely prescribed atypical antipsychotic that contains a piperazine moiety.[][20][21] Its mechanism of action is thought to involve partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[]

Caption: Mechanism of Action of Aripiprazole.

Antimicrobial Agents

The piperazine scaffold has also been explored for the development of novel antimicrobial agents.[22][23][24]

-

Antibacterial Activity: Certain piperazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[24][25] For instance, some synthesized piperazine derivatives showed better activity against Gram-positive bacteria like S. aureus and E. faecalis with MIC values in the range of 1-5 μg/ml.[24] Another study found that some novel piperazine compounds exhibited effective antibacterial activity against human pathogens like Shigella flexineri and S. aureus.[26]

-

Antifungal Activity: Piperazine derivatives have also shown promise as antifungal agents.[22][23] In one study, synthesized piperazine derivatives containing an imidazole moiety showed better antifungal activity than those with a triazole moiety.[23]

| Compound Class | Microorganism | Activity (MIC/ZOI) | Reference |

| Piperazine Derivative | S. aureus, E. faecalis | MIC: 1-5 µg/ml | [24] |

| Piperazine-Chalcone Derivative | C. albicans | MIC: 2.22 µg/mL | [24] |

| Imidazole-Piperazine Derivative | P. aeruginosa | ZOI: 15 ± 1.1 mm | [23] |

Experimental Protocols

Synthesis of Aripiprazole: A Case Study

The synthesis of the atypical antipsychotic aripiprazole serves as an excellent example of the application of N-alkylation in the preparation of a complex piperazine derivative.[20][21]

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one [20][21]

-

To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as DMF, add potassium carbonate as a base.[21]

-

Add 1,4-dibromobutane to the mixture.[21]

-

Heat the reaction mixture at 40-45 °C for 4-5 hours.[21]

-

After completion of the reaction (monitored by TLC), cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[21]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[21]

Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine [20][21]

-

This intermediate can be prepared through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine.[21]

-

Alternatively, react piperazine with 1,2-dichloro-3-nitrobenzene, followed by reduction of the nitro group.[20]

Step 3: Synthesis of Aripiprazole [20][21][27]

-

In a reactor, charge the solvent (e.g., water) and a base (e.g., potassium carbonate).[20][27]

-

Add 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[20]

-

Heat the mixture to a specific temperature (e.g., 90-95°C).[27]

-

Gradually add 1-(2,3-dichlorophenyl)piperazine to the reactor.[20]

-

Monitor the reaction progress using HPLC.[20]

-

Upon completion, cool the reaction mixture.[20]

-

Separate the product by filtration to obtain crude aripiprazole.[20]

-

Purify the crude product by recrystallization to yield pure aripiprazole.[20]

Caption: Synthetic Pathway of Aripiprazole.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[28]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[28]

-

Compound Treatment: Prepare serial dilutions of the piperazine test compound in the culture medium and add them to the wells. Include a vehicle control.[28]

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).[28]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[28]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[28]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[28]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[28]

Future Perspectives

The piperazine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:

-

Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis and functionalization of piperazine derivatives.[7][29]

-

Expansion of Therapeutic Applications: Exploring the potential of piperazine-containing compounds in other disease areas.

-

Structure-Based Drug Design: Utilizing computational tools and structural biology to design more potent and selective piperazine-based inhibitors for specific biological targets.[30]

-

Pharmacokinetic Optimization: Further refining the ADME properties of piperazine derivatives to improve their clinical utility.[4][31][32][33]

Conclusion

The piperazine scaffold is a truly privileged structure in medicinal chemistry, offering a unique combination of desirable physicochemical properties, synthetic accessibility, and a wide range of biological activities. Its continued presence in newly approved drugs and in the drug discovery pipeline is a testament to its enduring value. As our understanding of disease biology deepens and synthetic methodologies advance, the piperazine moiety is poised to remain a cornerstone of modern drug development for the foreseeable future.

References

-

Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Chemitheca. Retrieved from [Link]

- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347.

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.

- The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. (2025). BenchChem.

- Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. (2018). Letters in Drug Design & Discovery, 15(11), 1184-1191.

-

Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[5][20]Oxazolo[4,5-D]Pyrimidines. (2026, January 31). Der Pharma Chemica.

- . (2025). BenchChem.

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). Molecules, 26(16), 4983.

- Application Notes and Protocols for Anticancer Assays Using 2-Piperidin-1-ylmethyl-morpholine and Structurally Rel

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen.

- Recent development of piperazine and piperidine derivatives as antipsychotic agents. (2025, August 8).

- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073.

- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009, September 14). OSTI.GOV.

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(14), 5569.

- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig

- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Reaction Chemistry & Engineering, 1(1), 93-99.

- PROCESS FOR PREPARING ARIPIPRAZOLE. (2010, August 18).

- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025, August 10).

- Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. (1996). Journal of Medicinal Chemistry, 39(12), 2357-2366.

- Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. (2019). Bioorganic & Medicinal Chemistry Letters, 29(21), 126679.

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7). Auburn University.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2018). Molecules, 23(7), 1735.

- Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (1998). Journal of Clinical Psychopharmacology, 18(4), 312-321.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020, September 9). Current Drug Targets.

- Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. (2025, August 2). Neliti.

- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2022). International Journal of Molecular Sciences, 23(19), 11843.

- Preparation of n-substituted piperazines. (1950, October 10).

- Structure‐activity relationship of antipsychotic piperazine derivatives. (2024).

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Molecules, 21(4), 481.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20).

- Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). Scientific Reports, 13(1), 5136.

- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). MDPI.

- A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2015). Der Pharma Chemica, 7(10), 119-131.

- Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry, 53(20), 7314-7325.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(4), 868.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Current Neuropharmacology, 17(2), 169-178.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2022). Neuroquantology, 20(8), 3505-3511.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2025, August 6).

- Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences, 13(4), 1-9.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(4), 868.

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). RSC Advances, 12(43), 27867-27880.

- Buchwald-Hartwig Amin

Sources

- 1. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. arborpharmchem.com [arborpharmchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. japsonline.com [japsonline.com]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. neuroquantology.com [neuroquantology.com]

- 26. ijcmas.com [ijcmas.com]

- 27. PROCESS FOR PREPARING ARIPIPRAZOLE - Patent 1480953 [data.epo.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. media.neliti.com [media.neliti.com]

Methodological & Application

Step-by-step synthesis protocol for 1-(1-Methylpyrrolidine-2-carbonyl)piperazine

Executive Summary & Strategic Rationale

The compound 1-(1-Methylpyrrolidine-2-carbonyl)piperazine (often referred to as the amide of N-methylproline and piperazine) represents a critical "privileged scaffold" in medicinal chemistry. It combines the conformational rigidity of the pyrrolidine ring with the solubilizing and linker-friendly properties of the piperazine moiety. This structural motif is frequently utilized in fragment-based drug discovery (FBDD) and as a core intermediate for neuroactive ligands, particularly in the design of GPCR modulators and enzyme inhibitors.

Scientific Integrity Note: While direct coupling of N-methylproline and piperazine is theoretically possible, it is experimentally flawed due to the high probability of forming the symmetric bis-amide byproduct (1,4-bis(1-methylpyrrolidine-2-carbonyl)piperazine). To ensure high purity and yield—essential for pharmaceutical applications—this protocol utilizes a mono-protection strategy using tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). This approach guarantees regioselectivity, preventing polymerization or dimerization.

Safety & Handling Protocols (GHS Standards)

Before commencing, all personnel must review the Safety Data Sheets (SDS) for all reagents.

-

Dichloromethane (DCM) / DMF: Toxic/Carcinogenic solvents. Use only in a certified chemical fume hood.

-

Trifluoroacetic Acid (TFA): Corrosive. Causes severe skin burns.[3][4] Wear acid-resistant gloves and face shield.

-

Coupling Agents (HATU/EDC): Potential sensitizers. Handle with care.

Mandatory PPE: Nitrile gloves (double-gloving recommended for TFA), lab coat, safety goggles.

Synthetic Pathway & Logic

The synthesis is designed as a two-step convergent sequence:

-

Amide Coupling: Activation of N-methyl-L-proline and coupling with 1-Boc-piperazine.

-

Deprotection: Acidolytic cleavage of the Boc group to release the free secondary amine.

Reaction Scheme Visualization

Figure 1: Convergent synthesis pathway utilizing a Boc-protection strategy to ensure mono-substitution.

Detailed Experimental Protocol

Phase 1: Amide Coupling

Objective: Synthesize tert-butyl 4-(1-methylpyrrolidine-2-carbonyl)piperazine-1-carboxylate.

Reagents & Stoichiometry:

| Reagent | Equiv.[2][3] | Role |

| N-Methyl-L-proline | 1.0 | Carboxylic Acid Component |

| 1-Boc-piperazine | 1.1 | Amine Component (Protected) |

| HATU | 1.2 | Coupling Agent (High Efficiency) |

| DIPEA (N,N-Diisopropylethylamine) | 3.0 | Base (Proton Scavenger) |

| DMF (Anhydrous) | - | Solvent (0.1 M conc.) |

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Methyl-L-proline (1.0 equiv) in anhydrous DMF .

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15 minutes to allow the formation of the activated ester species.

-

Expert Insight: Pre-activation at lower temperatures minimizes racemization of the chiral center on the proline ring.

-

-

Coupling: Add 1-Boc-piperazine (1.1 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

-

Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (2x), and brine (1x).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude intermediate is usually pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Phase 2: Boc-Deprotection & Isolation

Objective: Isolate the final free amine target.

Procedure:

-

Dissolution: Dissolve the intermediate from Phase 1 in DCM (approx. 5 mL per gram of substrate).

-

Acidolysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C until a ratio of 1:1 (v/v) DCM:TFA is reached.

-

Alternative: 4M HCl in Dioxane can be used if the hydrochloride salt is preferred directly.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up (Free Base): Concentrate the mixture to remove excess TFA. Redissolve the residue in a minimal amount of water. Carefully basify to pH >12 using 2N NaOH or saturated K₂CO₃.

-

Extraction: Extract the aqueous layer with DCM (3x) or Chloroform/Isopropanol (3:1) for better recovery of polar amines.

-

Final Isolation: Dry the combined organic extracts over Na₂SO₄ and concentrate to yield the target compound as a viscous oil or low-melting solid.

Analytical Validation (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

-

LC-MS: A single peak with [M+H]⁺ corresponding to the molecular weight (Calc. MW ≈ 197.28 Da).[5]

-

¹H NMR (CDCl₃):

-

Diagnostic singlet for N-Methyl group (~2.3–2.4 ppm).

-

Multiplets for the pyrrolidine ring protons (1.6–3.2 ppm).

-

Broad multiplets for the piperazine ring protons (2.8–3.6 ppm).

-

Absence of the Boc tert-butyl singlet (~1.45 ppm).

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19704824, this compound. Link

Sources

HPLC method development for detecting 1-(1-Methylpyrrolidine-2-carbonyl)piperazine

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(1-Methylpyrrolidine-2-carbonyl)piperazine

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a polar, basic compound, this analyte presents unique chromatographic challenges, including poor retention on traditional reversed-phase columns and peak tailing. This application note details a systematic approach, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We describe the rationale behind the selection of a suitable stationary phase, mobile phase composition, and detector settings. Furthermore, a detailed protocol for performing forced degradation studies is provided to ensure the method's specificity and ability to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Introduction and Scientific Background

This compound is a chemical entity featuring both a pyrrolidine and a piperazine moiety, making it a valuable building block in medicinal chemistry and pharmaceutical development.[1] The accurate quantification of this compound and its impurities is critical for ensuring the quality, safety, and efficacy of any corresponding drug substance or product.

The development of a reliable HPLC method is fundamental for quality control, stability testing, and regulatory submissions.[2] The physicochemical properties of this compound—specifically its polarity and basic nature due to multiple nitrogen atoms—necessitate a carefully considered chromatographic strategy. Standard reversed-phase (RP) C18 columns often provide insufficient retention for such polar molecules and can lead to poor peak shapes due to interactions with residual silanols on the silica surface.[3]

This guide, therefore, focuses on a systematic approach to overcome these challenges, culminating in a fully validated, stability-indicating HPLC method suitable for its intended purpose, as mandated by regulatory bodies like the FDA and EMA.[4][5]

Method Development Strategy: A Rationale-Driven Approach

The objective is to develop a method that is specific, accurate, precise, and robust. The strategy is built on a foundational understanding of the analyte's chemistry and the principles of chromatography.

Analyte Properties and Initial Considerations

-

Structure: The molecule contains two tertiary amines and one secondary amine, making it basic with multiple potential pKa values.

-

Polarity: The presence of multiple nitrogen and oxygen atoms makes the compound highly polar. Consequently, it will be poorly retained on traditional C18 columns using typical reversed-phase conditions.[6]

-

UV Absorbance: The molecule lacks a significant chromophore, suggesting that detection might be challenging. Low UV wavelength (e.g., 200-220 nm) is likely required for adequate sensitivity.

Column Selection: Mitigating Polarity and Basicity

Given the analyte's characteristics, several column chemistries are viable alternatives to a standard C18:

-

Polar-Endcapped RP Columns: These columns have a polar group embedded in the alkyl chain or at the terminus, which promotes wetting of the stationary phase with highly aqueous mobile phases and shields the analyte from interacting with acidic silanols, improving peak shape for basic compounds.[7]

-

Mixed-Mode Columns: Columns like Primesep AB, which have both hydrophobic and ion-exchange functional groups, can provide excellent retention for polar acidic and basic compounds through multiple interaction mechanisms.[8]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase high in organic content. This is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[6]

Decision: For this protocol, we will proceed with a polar-endcapped C18 column . This choice offers a good balance of robustness, familiarity for QC labs, and improved performance for polar bases compared to traditional C18 phases.

Mobile Phase Optimization: The Key to Good Chromatography

-

Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower UV cutoff and lower viscosity, resulting in better efficiency.

-

pH Control: To ensure consistent retention and symmetrical peak shape for a basic compound, the mobile phase must be buffered at a pH at least 2 units below the analyte's primary pKa. This ensures the analyte exists in a single, protonated state. A volatile buffer like formate or acetate at an acidic pH (e.g., pH 3.0) is an excellent starting point, especially if the method is to be compatible with mass spectrometry (LC-MS).

-

Gradient vs. Isocratic Elution: A gradient elution (e.g., starting with a high aqueous percentage and increasing the organic content) is recommended for initial development. This approach allows for the effective elution of both the polar analyte and any less polar impurities or degradants within a reasonable runtime.

Forced Degradation: Ensuring Stability-Indicating Power

Forced degradation (or stress testing) is essential to demonstrate that the analytical method can distinguish the intact API from its degradation products.[9][10] This is a core requirement for a stability-indicating method under ICH guidelines.[11] The studies involve subjecting the analyte to harsh conditions to intentionally generate degradants.

Stress Conditions (as per ICH Q1A(R2)): [11][12]

-

Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.

-

Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.

-

Oxidation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., Solid-state sample at 105 °C.

-

Photolytic Stress: e.g., Exposure to UV/Visible light (ICH Q1B).

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the primary degradation products are formed and can be chromatographically resolved.[11]

Experimental Protocols

Equipment and Reagents

-

HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A polar-endcapped C18 column (e.g., Ascentis RP-Amide, Waters Xbridge Shield RP18), 4.6 x 150 mm, 3.5 µm.

-

Reagents: HPLC-grade Acetonitrile, Formic Acid (≥99%), Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (30%), and Purified Water (Milli-Q or equivalent).

-

Reference Standard: this compound of known purity.

Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. Filter and degas.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Proposed Chromatographic Conditions

| Parameter | Condition |

| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 17.0 | |

| 19.0 | |

| 19.1 | |

| 25.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Protocol for Forced Degradation Studies

-

Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.2 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to 10 mL with diluent.

-

Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.2 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to 10 mL with diluent.

-

Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

-

Thermal Degradation: Store a vial of the solid-state reference standard in an oven at 105 °C for 48 hours. Cool, then prepare a 0.1 mg/mL solution in diluent.

-

Control Samples: Prepare a "zero-time" sample by diluting 1 mL of the stock solution to 10 mL with diluent without subjecting it to stress.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for the intended purpose.[4][13][14]

Specificity

-

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

-

Procedure:

-

Inject the diluent (blank) to show no interference.

-

Inject the working standard solution.

-

Inject the solutions from the forced degradation studies.

-

-

Acceptance Criteria: The peak for this compound should be free from co-elution with any degradation products or blank interference. Peak purity analysis using a DAD detector should confirm spectral homogeneity.

Linearity

-

Objective: To demonstrate a direct proportional relationship between concentration and detector response.

-

Procedure: Prepare at least five concentrations of the analyte, ranging from 50% to 150% of the working standard concentration (e.g., 0.05 to 0.15 mg/mL).

-

Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot should be ≥ 0.999.

Accuracy (Recovery)

-

Objective: To assess the closeness of the test results to the true value.

-

Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Objective: To assess the degree of scatter between a series of measurements.

-

Procedure:

-

Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

-

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

-

Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

-